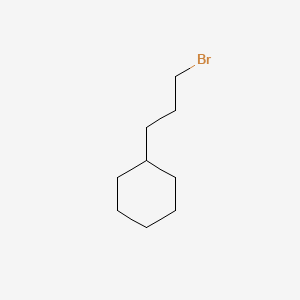

(3-Bromopropyl)cyclohexane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73714. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-bromopropylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJKBMWWUCUTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187688 | |

| Record name | (3-Bromopropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34094-21-8 | |

| Record name | 3-Cyclohexylpropyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34094-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromopropyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034094218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34094-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Bromopropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromopropyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-BROMOPROPYL)CYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOX04I4D2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Halogenation:the Trialkylborane Intermediate is Typically Not Isolated. It is Directly Converted to the Desired Alkyl Bromide by Treatment with a Halogenating Agent. the Carbon Boron Bond Can Be Cleaved and Replaced with a Carbon Bromine Bond by Reacting the Organoborane with Bromine Br₂ in the Presence of a Base, Such As Sodium Hydroxide.wikipedia.organ Alternative Method Involves Treating the Organoborane with Aqueous Alkaline Mercuric Oxide, Followed by In Situ Bromination to Yield the Primary Alkyl Halide.rsc.orgthis Sequence Effectively Achieves the Addition of Hydrogen Bromide Hbr Across the Double Bond in a Regioselective Manner That is Opposite to What is Typically Observed in Direct Electrophilic Addition of Hbr.

Industrial Synthesis Considerations and Process Optimization

On an industrial scale, the synthesis of this compound prioritizes cost-effectiveness, safety, high yield, and environmental sustainability. While laboratory methods like hydroboration-halogenation are excellent for achieving specific regiochemistry, industrial production often favors more direct routes using readily available and cheaper starting materials, such as the corresponding alcohol (3-cyclohexylpropan-1-ol). Process optimization is key to achieving manufacturing goals.

Scalable Production via Azeotropic Methods

A robust and scalable industrial method for producing alkyl bromides is the reaction of the corresponding alcohol with concentrated hydrobromic acid, often catalyzed by sulfuric acid. orgsyn.orglibretexts.org The reaction of 3-cyclohexylpropan-1-ol (B73554) with HBr is a reversible equilibrium reaction that produces water as a byproduct.

ROH + HBr ⇌ RBr + H₂O

To achieve high conversion rates, the equilibrium must be shifted toward the products. This is commonly accomplished by removing water as it is formed. A continuous distillation process, which leverages azeotropic principles, is highly effective for this purpose. google.com

In this setup, the alcohol and hydrobromic acid are continuously fed into a reactor maintained at a high temperature (e.g., 120-123°C) and a constant, high acid concentration. google.com The this compound product and water are continuously removed by distillation. Since the alkyl bromide is typically insoluble in water, the distillate separates into two phases, allowing for easy separation of the product. A portion of the aqueous layer can be recycled back to the distillation column to help scrub and retain any unreacted HBr, preventing its loss and minimizing emissions. google.com This continuous removal of products drives the reaction to completion, resulting in a simple, economical, and high-yield process suitable for large-scale production. google.com

Strategic Optimizations for Industrial Efficiency

To further enhance the economic viability and environmental performance of the synthesis, several strategic optimizations are employed. These strategies focus on resource management, process intensification, and waste reduction.

Effective management of catalysts is crucial for minimizing costs and waste.

Mineral Acids: In the synthesis from alcohols, sulfuric acid acts as a catalyst. In a continuous process, the acid remains in the reactor, allowing for its reuse over extended periods, which is an inherent form of resource management. orgsyn.orggoogle.com

Heterogeneous Catalysts: To simplify catalyst separation and recycling, solid-supported catalysts can be used. For instance, Silphos, a silica-based phosphine (B1218219) reagent, can convert alcohols to alkyl bromides. The resulting silica-based byproduct can be easily removed by simple filtration and potentially regenerated, streamlining the purification process. organic-chemistry.org

Phase-Transfer Catalysts (PTCs): In nucleophilic substitution reactions (e.g., converting an alkyl sulfonate to an alkyl bromide with NaBr), phase-transfer catalysts like quaternary ammonium (B1175870) salts are employed. These catalysts shuttle the nucleophile (Br⁻) from an aqueous phase to the organic phase where the reaction occurs. spcmc.ac.inijirset.com The PTC is not consumed and cycles between the phases, making it inherently recyclable within the process. spcmc.ac.in

| Catalyst Type | Example(s) | Recycling Strategy |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Retained in continuous reactor for ongoing use. |

| Heterogeneous Catalyst | Silphos (Silica-Phosphine) | Simple filtration and separation from the reaction mixture. |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | Automatically recycled between aqueous and organic phases. |

Process intensification via microreactor or continuous flow technology offers significant advantages over traditional batch processing for the synthesis of this compound. Halogenation reactions can be highly exothermic, and microreactors provide superior control and safety.

The key benefits stem from the high surface-area-to-volume ratio of the small channels within the reactor. This feature allows for extremely efficient heat exchange, enabling precise temperature control and preventing thermal runaways or the formation of unwanted byproducts that can occur in large, poorly mixed batch reactors. The small hold-up volume enhances safety, particularly when handling hazardous reagents. Furthermore, continuous flow processing leads to more consistent product quality and allows for simple scaling-up by operating multiple reactors in parallel ("scaling out").

| Feature | Batch Reactor | Microreactor (Continuous Flow) |

| Heat Transfer | Poor to moderate | Excellent |

| Temperature Control | Difficult, potential for hotspots | Precise and uniform |

| Safety | Higher risk (large volume) | Inherently safer (small volume) |

| Mixing | Can be inefficient | Rapid and efficient |

| Scalability | Complex (re-engineering) | Simple (numbering-up) |

| Product Consistency | Variable (batch-to-batch) | High and consistent |

The industrial synthesis of alkyl bromides often involves strong, corrosive acids like HBr and H₂SO₄. gasdetection.comtechsciresearch.com Any unreacted HBr or acidic vapors generated during the process must be managed to ensure worker safety and prevent environmental pollution. gasdetection.com The standard industrial method for this is the use of a wet scrubber. torch-air.coms-k.coms-k.com

In this process, the exhaust gas stream from the reactor is passed through a scrubbing tower, where it comes into contact with a neutralizing liquid. epa.govtorch-air.com This liquid is typically an aqueous alkaline solution, such as sodium hydroxide (B78521) (caustic soda) or calcium carbonate. The acid in the gas is absorbed into the liquid and neutralized in a simple acid-base reaction. s-k.com For example, HBr is neutralized by sodium hydroxide to form sodium bromide and water, which are significantly less hazardous and can be managed in a wastewater treatment facility.

HBr (gas) + NaOH (aqueous) → NaBr (aqueous) + H₂O (liquid)

This method effectively removes corrosive and toxic components from the effluent gas stream, ensuring compliance with environmental regulations. s-k.com

Synthesis of Key Precursors and Analogues

The efficient construction of complex molecules containing the this compound moiety necessitates reliable methods for synthesizing its precursors and related structures. The following subsections outline established protocols for two such critical compounds.

3-Bromo-1-propanol, also known as 3-bromopropyl alcohol, is a valuable bifunctional molecule used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. guidechem.comnbinno.com One effective laboratory-scale synthesis starts from the inexpensive and readily available 1,3-propanediol (B51772). guidechem.com

This method involves a selective bromination where one hydroxyl group is converted to a bromide while the other is protected, typically as an acetate (B1210297) ester, to prevent the formation of the dibrominated byproduct. The synthesis proceeds in two main stages:

Selective Bromination and Protection : 1,3-propanediol is treated with dry hydrogen bromide (HBr) gas in a solution of glacial acetic acid. This reaction yields 3-bromo-1-acetyloxypropane, effectively protecting one hydroxyl group as an acetate. guidechem.com

Deprotection : The intermediate, 3-bromo-1-acetyloxypropane, is then subjected to catalytic alcoholysis. This step is often carried out by heating the intermediate in methanol (B129727) in the presence of a strong acidic cation exchange resin, which facilitates the removal of the acetyl group to yield the final product, 3-bromo-1-propanol. guidechem.com

The product is typically purified by vacuum distillation. guidechem.com An alternative, though less detailed, approach involves the bromination of propanol (B110389) using hydrobromic and sulfuric acids, followed by an oxidation step. nbinno.com

Table 1: Synthesis of 3-Bromo-1-propanol from 1,3-Propanediol guidechem.com

| Step | Reagents & Solvents | Reaction Conditions | Product |

| 1. Bromination & Protection | 1,3-propanediol, Dry HBr, Glacial Acetic Acid | Stirring at room temperature until the solution turns deep red. | 3-bromo-1-acetyloxypropane |

| 2. Deprotection (Alcoholysis) | 3-bromo-1-acetyloxypropane, Methanol, Strong Acidic Cation Exchange Resin | Heating under reflux for approximately 16 hours. | 3-Bromo-1-propanol |

(3-Bromopropyl)triphenylphosphonium bromide is a key reagent, particularly in Wittig reactions and other organic syntheses. rsc.org The most common synthetic route involves the quaternization of triphenylphosphine (B44618) with a three-carbon building block. A well-established method utilizes 1,3-dibromopropane (B121459) as the alkylating agent.

In a typical procedure, triphenylphosphine is dissolved in a suitable solvent, such as xylene or toluene, and 1,3-dibromopropane is added slowly to the stirred solution at an elevated temperature (e.g., 130°C). google.comnveo.org The reaction mixture is heated for several hours, during which the phosphonium (B103445) salt precipitates as a solid. After cooling, the product is isolated by filtration, washed, and dried. google.comnveo.org This reaction yields (3-bromopropyl)triphenylphosphonium bromide, a stable white solid. guidechem.com

Table 2: Conventional Synthesis of (3-Bromopropyl)triphenylphosphonium Bromide google.comnveo.org

| Reactants | Solvent | Temperature | Reaction Time | Product |

| Triphenylphosphine, 1,3-Dibromopropane | Xylene or Toluene | ~130°C | 17-20 hours | (3-Bromopropyl)triphenylphosphonium Bromide |

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of phosphonium salts, including (3-bromopropyl)triphenylphosphonium bromide, can be significantly optimized using microwave irradiation.

This technique has been successfully applied to the preparation of various substituted benzyltriphenylphosphonium (B107652) bromides, demonstrating its efficiency. For the synthesis of Wittig reagents, optimization studies have shown that using tetrahydrofuran (B95107) (THF) as the solvent and irradiating the reaction mixture at 60°C for 30 minutes provides excellent to quantitative yields (87-98%). This method offers a significant reduction in reaction time compared to the several hours required for conventional refluxing. google.comnveo.org The major advantage of microwave heating is the rapid and uniform heating of the reaction mixture, which contributes to the formation of purer products in a shorter timeframe.

Table 3: Optimized Microwave-Assisted Synthesis of Phosphonium Salts

| Solvent | Temperature | Power | Pressure | Time | Yield |

| Tetrahydrofuran (THF) | 60°C | 800 W | 1 bar | 30 min | 87-98% |

The choice of solvent plays a critical role in the synthesis of (3-bromopropyl)triphenylphosphonium bromide, influencing reaction rates and product yield. Conventional methods have employed various solvents, including toluene, xylene, and N,N-dimethylformamide (DMF). guidechem.comgoogle.comnveo.org Higher boiling point solvents like xylene are often used to achieve the necessary reaction temperatures under reflux conditions. google.com In microwave-assisted syntheses, polar aprotic solvents such as tetrahydrofuran (THF) have proven effective. The solvent's ability to dissolve the reactants and facilitate the nucleophilic substitution reaction is a key factor in its selection.

Assessing the purity of the final product is a crucial step. The most common method for purification is recrystallization. Purity is then confirmed through several analytical techniques:

Melting Point Determination : (3-Bromopropyl)triphenylphosphonium bromide has a sharp, well-defined melting point, typically reported in the range of 228-230°C. guidechem.com A broad or depressed melting point range can indicate the presence of impurities.

Spectroscopic Methods : Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure of the synthesized compound. guidechem.com

Chromatography : Thin-layer chromatography (TLC) can be employed for a quick assessment of product purity. guidechem.com

Reactivity Profiles and Mechanistic Investigations of 3 Bromopropyl Cyclohexane

Nucleophilic Substitution Reactions

(3-Bromopropyl)cyclohexane readily undergoes nucleophilic substitution reactions, where a nucleophile replaces the bromide ion. These transformations are fundamental in synthetic organic chemistry for the introduction of a wide array of functional groups.

Versatility with Various Nucleophiles (e.g., Hydroxide (B78521), Cyanide, Amines)

The carbon-bromine bond in this compound is polarized, rendering the carbon atom electrophilic and susceptible to attack by various nucleophiles.

Hydroxide: Reaction with hydroxide ions (OH⁻), typically from sodium or potassium hydroxide, results in the formation of 3-cyclohexylpropan-1-ol (B73554). This reaction is a classic example of converting an alkyl halide to an alcohol. chemguide.co.uklibretexts.org

Cyanide: The cyanide ion (CN⁻), usually from sodium or potassium cyanide, is a potent nucleophile that reacts with this compound to yield 4-cyclohexylbutanenitrile. This reaction is particularly useful as it extends the carbon chain by one carbon atom, and the resulting nitrile can be further transformed into other functional groups like carboxylic acids or amines.

Amines: Ammonia and primary or secondary amines can act as nucleophiles, attacking the electrophilic carbon of this compound to form the corresponding primary, secondary, or tertiary amines, respectively. For instance, reaction with an amine like aniline would lead to the formation of N-(3-cyclohexylpropyl)aniline.

Common Reagents and Solvent Systems

The choice of reagents and solvents is crucial in directing the outcome of nucleophilic substitution reactions of this compound.

For the reaction with hydroxide ions, an aqueous solution of sodium hydroxide or potassium hydroxide is commonly used. To ensure miscibility of the organic alkyl halide and the aqueous nucleophile, a co-solvent system, often a mixture of ethanol and water, is employed. chemguide.co.uk The reaction is typically carried out by heating the mixture under reflux to increase the reaction rate. chemguide.co.uk

In the case of cyanation, an ethanolic solution of sodium or potassium cyanide is the standard reagent. The use of a polar aprotic solvent can enhance the nucleophilicity of the cyanide ion.

For reactions with amines, the amine itself can often serve as both the nucleophile and the solvent if used in large excess. This helps to minimize the side reaction of the initially formed product acting as a nucleophile itself.

| Nucleophile | Typical Reagent | Solvent System | Product |

|---|---|---|---|

| Hydroxide (OH⁻) | NaOH or KOH | Ethanol/Water | 3-Cyclohexylpropan-1-ol |

| Cyanide (CN⁻) | NaCN or KCN | Ethanol | 4-Cyclohexylbutanenitrile |

| Amine (R-NH₂) | Amine in excess | Amine or other inert solvent | N-(3-Cyclohexylpropyl)amine |

Influence of Steric Factors and Reaction Mechanisms (e.g., SN2)

The primary nature of the carbon atom bearing the bromine in this compound strongly favors the SN2 (Substitution Nucleophilic Bimolecular) mechanism. In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside, in a single concerted step where the carbon-nucleophile bond is formed simultaneously with the cleavage of the carbon-bromine bond. study.comlibretexts.org

The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center. libretexts.org In this compound, the electrophilic carbon is relatively unhindered as it is a primary carbon. The cyclohexane (B81311) ring is separated from the reaction center by a three-carbon propyl chain, which minimizes its steric influence. This allows for relatively easy access for the nucleophile to attack the backside of the carbon-bromine bond, leading to a faster reaction rate compared to more sterically hindered secondary or tertiary alkyl halides. study.comchemistrysteps.com

Elimination Reactions

In the presence of a strong base, this compound can also undergo elimination reactions, leading to the formation of alkenes. This pathway competes with nucleophilic substitution.

Alkene Formation under Basic Conditions

When this compound is treated with a strong base, such as hydroxide or an alkoxide, a proton can be abstracted from the carbon atom adjacent to the one bearing the bromine (the β-carbon). This leads to the formation of a double bond and the expulsion of the bromide ion. The primary product of this elimination reaction is cyclohexylpropene. The reaction is typically favored by using a strong, sterically hindered base and higher temperatures. libretexts.org

Regioselectivity according to Zaitsev's Rule

For the elimination reaction of this compound, there is only one type of β-hydrogen available for abstraction (on the carbon of the propyl chain adjacent to the carbon bonded to the bromine). Therefore, only one constitutional isomer of the alkene product, 1-cyclohexylprop-1-ene, is expected.

However, in cases where there are multiple, non-equivalent β-hydrogens, the regioselectivity of the elimination is generally governed by Zaitsev's rule. libretexts.orgopenstax.org Zaitsev's rule states that the major product of an elimination reaction will be the more substituted, and therefore more stable, alkene. libretexts.orgopenstax.org For example, in the elimination of a secondary haloalkane with two different β-carbons, the alkene formed by removing a proton from the β-carbon with fewer hydrogen atoms will be the major product. libretexts.org While not directly applicable to the formation of constitutional isomers from this compound, Zaitsev's rule is a fundamental principle in predicting the outcomes of elimination reactions in more complex systems. The stability of the resulting alkene is the driving force behind this regioselectivity. libretexts.org

| Reactant | Base | Major Elimination Product | Governing Principle |

|---|---|---|---|

| This compound | Strong Base (e.g., KOH) | Cyclohexylpropene | N/A (single product) |

| Secondary Haloalkane (general) | Strong, non-bulky base | More substituted alkene | Zaitsev's Rule |

Mechanistic Pathways (E1, E2, E1cB) and Competition with Substitution

The reactivity of this compound, a primary alkyl halide, is characterized by a dynamic competition between substitution (SN2) and elimination (E2) pathways. The prevalence of one mechanism over the other is dictated by specific reaction conditions, primarily the nature of the base/nucleophile and the solvent. Unimolecular pathways (E1, SN1, E1cB) are generally not favored for this substrate under typical conditions.

E2 Mechanism: The bimolecular elimination (E2) reaction is a concerted, one-step process where a base abstracts a proton from a β-carbon while the leaving group (bromide) departs simultaneously, leading to the formation of an alkene. libretexts.org For this compound, the E2 pathway becomes significant when a strong, sterically hindered base is employed. chemistrysteps.comyoutube.com The bulkiness of the base impedes its ability to act as a nucleophile and attack the sterically accessible α-carbon, thus favoring the abstraction of a proton from the less hindered β-carbon. youtube.com The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base. quora.com

E1 Mechanism: The unimolecular elimination (E1) mechanism proceeds through a two-step process involving the initial formation of a carbocation intermediate, which is the rate-determining step. libretexts.orgunizin.org This is followed by the removal of a β-proton by a weak base to form the alkene. libretexts.org However, the E1 pathway is highly unlikely for this compound because it would require the formation of a highly unstable primary carbocation. fiveable.melibretexts.orgpressbooks.pub Generally, E1 reactions are favored for tertiary and secondary alkyl halides in the presence of a weak base and a polar protic solvent to stabilize the carbocation intermediate. quora.com

E1cB Mechanism: The unimolecular conjugate base elimination (E1cB) mechanism also involves two steps but proceeds via a carbanion intermediate. chemistrysteps.com This pathway requires the presence of a particularly acidic proton (usually α to an electron-withdrawing group like a carbonyl) and a poor leaving group. unizin.orgchemistrysteps.com this compound lacks the necessary structural features—an acidic β-proton and a poor leaving group—to undergo an E1cB reaction. chemistrysteps.com

Competition with Substitution (SN2): As a primary alkyl halide, this compound is an excellent substrate for the bimolecular nucleophilic substitution (SN2) reaction. libretexts.orgpressbooks.pub This pathway is dominant when a strong, non-bulky nucleophile is used. chemistrysteps.com The SN2 reaction involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry in a single, concerted step. The competition between SN2 and E2 is a critical aspect of the reactivity of primary alkyl halides.

The following table summarizes the expected major reaction pathway for this compound under various conditions.

| Reagent Type | Steric Hindrance | Predominant Mechanism | Product Type |

| Strong Base/Nucleophile | Low (e.g., OH⁻, OEt⁻) | SN2 | Substitution (Alcohol, Ether) |

| Strong Base | High (e.g., t-BuOK) | E2 | Elimination (Alkene) |

| Weak Base/Nucleophile | Low or High (e.g., H₂O, EtOH) | Very slow reaction, primarily SN2 | Substitution (Alcohol, Ether) |

Oxidation Reactions

Transformation to Alcohols and Carboxylic Acids

This compound can be transformed into the corresponding alcohol, 3-cyclohexylpropan-1-ol, and further oxidized to 3-cyclohexylpropanoic acid. This two-step conversion is a common synthetic route. chemistrysteps.com The initial step involves the conversion of the alkyl bromide to an alcohol, typically through a nucleophilic substitution reaction (SN2) with a hydroxide source.

Once 3-cyclohexylpropan-1-ol is formed, this primary alcohol can be readily oxidized to a carboxylic acid using strong oxidizing agents. libretexts.orgbyjus.com The oxidation proceeds first to an intermediate aldehyde (3-cyclohexylpropanal), which is then rapidly oxidized to the final carboxylic acid product, 3-cyclohexylpropanoic acid, under the reaction conditions. chemguide.co.uk

Oxidizing Agents and Reaction Conditions

The conversion of primary alkyl halides to carboxylic acids can be achieved via the intermediate alcohol. A variety of strong oxidizing agents are effective for the second step of this transformation.

Potassium Permanganate (KMnO₄): This is a powerful and common oxidizing agent that can convert primary alcohols to carboxylic acids. The reaction is typically carried out in neutral, acidic, or alkaline aqueous solutions. chemistrysteps.comncert.nic.in

Jones Reagent (CrO₃ in H₂SO₄/acetone): Chromic acid, often prepared in situ from chromium trioxide and sulfuric acid, is a classic reagent for oxidizing primary alcohols to carboxylic acids. libretexts.org

Potassium Dichromate (K₂Cr₂O₇) in Acid: Similar to the Jones reagent, potassium dichromate in an acidic medium is an effective oxidant for this transformation. chemguide.co.ukncert.nic.in

Alternatively, certain oxidation methods can convert alkyl halides more directly to carbonyl compounds. The Kornblum oxidation, for example, uses dimethyl sulfoxide (DMSO) to oxidize alkyl halides to aldehydes. synarchive.comwikipedia.org The resulting 3-cyclohexylpropanal could then be isolated and subsequently oxidized to 3-cyclohexylpropanoic acid using milder oxidizing agents if desired. ncert.nic.in

The table below outlines typical reagents and conditions for the oxidation process.

| Transformation | Starting Material | Product | Reagents | Typical Conditions |

| Substitution | This compound | 3-Cyclohexylpropan-1-ol | NaOH or KOH | Aqueous solution, heat |

| Oxidation | 3-Cyclohexylpropan-1-ol | 3-Cyclohexylpropanoic acid | KMnO₄ | Basic or acidic solution, heat |

| Oxidation | 3-Cyclohexylpropan-1-ol | 3-Cyclohexylpropanoic acid | CrO₃, H₂SO₄, acetone | 0°C to room temperature |

| Direct Oxidation | This compound | 3-Cyclohexylpropanal | DMSO, NaHCO₃ | Heat |

Metal-Oxide Catalyzed Oxidative Degradation

The oxidative degradation of halogenated hydrocarbons like this compound can be achieved using advanced oxidation processes, such as heterogeneous catalysis with metal oxides. This method is particularly relevant for environmental remediation to break down persistent organic pollutants into less harmful substances. rsc.orgnih.gov

The mechanism of metal-oxide catalyzed degradation predominantly involves the generation of highly reactive oxygen species (ROS), with the hydroxyl radical (•OH) being a key participant. nih.gov These radicals are powerful, non-selective oxidizing agents that can initiate the degradation of organic molecules. The process on a semiconductor metal oxide catalyst (like TiO₂ or ZnO) is typically initiated by UV irradiation, which generates electron-hole pairs. These charge carriers then react with water and oxygen to produce •OH radicals.

These hydroxyl radicals can abstract hydrogen atoms from the this compound molecule or add to it, initiating a cascade of radical reactions. nih.gov This leads to the cleavage of C-C and C-Br bonds, ultimately resulting in the mineralization of the organic compound into carbon dioxide, water, and bromide ions. researchgate.net Bromine radicals (Br•) may also be generated during the process, contributing to the degradation pathways. researchgate.netnih.gov

The efficiency of the metal-oxide catalyzed degradation is highly dependent on the pH of the reaction medium. researchgate.net The pH influences several key factors in the catalytic process:

Catalyst Surface Charge: The surface of metal oxides possesses hydroxyl groups that can protonate or deprotonate depending on the pH. This alters the surface charge of the catalyst, affecting its ability to adsorb the target pollutant molecules. researchgate.net

Generation of •OH Radicals: The formation of hydroxyl radicals can be pH-dependent. For instance, in alkaline conditions, an excess of hydroxide ions (OH⁻) on the catalyst surface can serve as a direct source for •OH radical formation.

Properties of the Pollutant: The state of the organic molecule itself may be influenced by pH, although for a non-ionizable compound like this compound, this is less critical than for acidic or basic pollutants.

Research on various manganese dioxide catalysts has shown that preparing the catalyst at a specific alkaline pH (e.g., pH = 13) can optimize its structure and increase the content of surface-reactive oxygen species, thereby enhancing its catalytic activity for oxidation reactions. mdpi.com The optimal pH for degradation is specific to the catalyst and the pollutant system being studied.

Free Radical Chemistry

Formation of Reactive Intermediates (e.g., Free Radicals, Carbocations)

The carbon-bromine bond in this compound can undergo homolytic cleavage under certain conditions, such as exposure to ultraviolet light or radical initiators, to form a 3-cyclohexylpropyl radical. researchgate.net This reactive intermediate can then participate in a variety of radical reactions, including addition to alkenes and hydrogen atom abstraction.

The formation of carbocations from this compound is less common but can occur under specific conditions, such as in the presence of a strong Lewis acid. The resulting primary carbocation would be highly unstable and likely to undergo rapid rearrangement to a more stable secondary or tertiary carbocation within the cyclohexane ring.

The study of such reactive intermediates is fundamental to understanding the diverse reactivity of this compound.

Radical Aryl Migration Reactions

Radical aryl migration is a class of reactions involving the intramolecular shift of an aryl group to a radical center. These reactions are powerful tools for constructing complex molecular architectures, including spirocyclic and polycyclic systems. The process is typically initiated by the formation of a radical, which then induces the migration of a nearby aryl group.

For a substrate like an aryl-substituted this compound derivative, a radical could be generated at the propyl chain via homolytic cleavage of the carbon-bromine bond, often initiated by radical initiators (e.g., AIBN), photolysis, or transition metal catalysis. This initial radical could then, in principle, participate in a tandem reaction sequence involving aryl migration.

Mechanistic Considerations:

A plausible mechanistic pathway for a hypothetical radical aryl migration involving a derivative of this compound is outlined below:

Radical Generation: The process would commence with the generation of a 3-cyclohexylpropyl radical from a suitable precursor.

Intramolecular Cyclization/Migration: This radical could then undergo an intramolecular addition to an appropriately positioned aromatic ring, forming a spirocyclic intermediate.

Rearrangement and Product Formation: Subsequent rearrangement (the aryl migration step) would lead to a more stable radical, which could then be quenched or participate in further reactions to yield the final product.

While direct evidence for this compound is scarce, studies on similar systems demonstrate the feasibility of such transformations. For instance, radical 1,4- and 1,5-aryl migrations have been successfully employed in the synthesis of medium-to-large ring systems. These reactions often proceed with high efficiency, driven by the formation of thermodynamically stable products.

Table 1: Representative Conditions for Radical Aryl Migration in Analogous Systems

| Entry | Substrate Type | Radical Initiator/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | N-Aryl iodoacetamide | Bu₃SnH, AIBN | Benzene | 80 | 75 |

| 2 | Aryl-tethered vinyl bromide | (TMS)₃SiH, AIBN | Toluene | 110 | 68 |

| 3 | Aryloxy-alkyl bromide | Photocatalyst, Visible Light | Acetonitrile (B52724) | 25 | 85 |

This table presents generalized data from studies on analogous compounds to illustrate typical reaction conditions and is not specific to this compound.

Applications in Advanced Organic Synthesis

This compound possesses two key reactive sites: the primary alkyl bromide and the cyclohexane ring. This bifunctionality makes it a potentially versatile building block in advanced organic synthesis, particularly for the introduction of the cyclohexylpropyl moiety into larger molecules.

Role as an Alkylating Agent:

The primary alkyl bromide functionality allows this compound to act as an effective electrophile in nucleophilic substitution reactions. It can be used to alkylate a wide range of nucleophiles, including carbanions, amines, alkoxides, and thiolates, thereby forming new carbon-carbon and carbon-heteroatom bonds. This is a fundamental transformation in the construction of more complex molecular frameworks.

Synthesis of Tetralin Derivatives:

One potential application of aryl-substituted derivatives of this compound is in the synthesis of tetralin scaffolds. Tetralin and its derivatives are important structural motifs found in many biologically active compounds and pharmaceuticals. An intramolecular Friedel-Crafts-type cyclization of a phenyl-substituted this compound, under appropriate conditions, could provide a route to functionalized tetralin systems.

Table 2: Potential Synthetic Transformations Utilizing this compound

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

| Williamson Ether Synthesis | Sodium Phenoxide | Cyclohexylpropyl Phenyl Ether | Synthesis of aromatic ethers |

| Grignard Reagent Formation | Magnesium | 3-Cyclohexylpropylmagnesium bromide | Nucleophilic addition to carbonyls |

| Gabriel Synthesis | Potassium Phthalimide | N-(3-Cyclohexylpropyl)phthalimide | Synthesis of primary amines |

| Intramolecular Cyclization | Lewis Acid (for aryl derivatives) | Tetralin Derivatives | Core structures for pharmaceuticals |

This table outlines potential synthetic applications and is intended to be illustrative of the compound's reactivity.

Applications of 3 Bromopropyl Cyclohexane in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

The cyclohexylpropyl moiety provided by (3-bromopropyl)cyclohexane is incorporated into various complex molecules, including heterocyclic systems and medium-sized rings, which are significant scaffolds in medicinal chemistry and materials science.

Building Blocks for Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of modern drug discovery. This compound serves as a precursor for introducing a cyclohexylpropyl group into these important structures.

1,3-Benzoxazine derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial properties. ikm.org.my The synthesis of these molecules often involves the condensation of a phenol (B47542), an amine, and a carbonyl compound. While direct use of this compound in the primary ring formation is not the common method, it can be used to alkylate pre-formed benzoxazine (B1645224) scaffolds or starting materials to introduce the cyclohexylpropyl group. For instance, a phenol can be alkylated with this compound prior to the condensation reaction to yield a 1,3-benzoxazine with a cyclohexylpropyl substituent. The general synthesis of 1,3-benzoxazines often proceeds via a Mannich-type reaction involving a phenol, formaldehyde, and a primary amine. ikm.org.my The versatility in the choice of substituted phenols and primary amines allows for the creation of a diverse library of 1,3-benzoxazine derivatives. ikm.org.mydntb.gov.ua

A notable method for synthesizing 1,3-benzoxazine-2,4-diones and 4-methylene-1,3-benzoxazine-2-ones involves the reaction of Schiff bases with triphosgene. orientjchem.org The selectivity of this reaction is dependent on the electronic nature of the substituents on the Schiff base. orientjchem.org

Table 1: Examples of 1,3-Benzoxazine Synthesis Methods

| Method | Reactants | Product Type | Reference |

| Mannich Condensation | Phenol, Formaldehyde, Primary Amine | 1,3-Benzoxazine | ikm.org.my |

| Triphosgene Reaction | Schiff Base, Triphosgene | 1,3-Benzoxazine-2,4-dione or 4-Methylene-1,3-benzoxazine-2-one | orientjchem.org |

Imidazole (B134444) and its derivatives are another critical class of heterocyclic compounds with diverse biological activities, serving as antifungal agents, antiarrhythmics, and antimetastatic agents. imp.kiev.ua this compound can be used to alkylate the nitrogen atom of an imidazole ring to form 1-(3-cyclohexylpropyl)imidazole. This reaction typically proceeds by treating imidazole with a base, such as sodium ethoxide or potassium tert-butoxide, to generate the imidazolide (B1226674) anion, which then acts as a nucleophile to displace the bromide from this compound. googleapis.com

For example, the reaction of imidazole with sodium in dry ethanol, followed by the addition of 3-bromopropylcyclopentane (a similar alkyl halide), results in the formation of the corresponding N-alkylated imidazole. googleapis.com A similar procedure can be applied using this compound. The resulting 1-(3-cyclohexylpropyl)imidazole can be further reacted to form various imidazolium (B1220033) salts, which have applications in creating ionic liquids and as antimicrobial agents. imp.kiev.ua

Table 2: Synthesis of 1-(3-cyclopentylpropyl)imidazole

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| Imidazole | 3-Bromopropylcyclopentane | Sodium | Ethanol | 1-(3-Cyclopentylpropyl)imidazole | googleapis.com |

Quinoxalin-2(1H)-ones are heterocyclic scaffolds present in many biologically active compounds and are used in the development of pharmaceuticals and functional materials. nih.gov The functionalization of the quinoxalin-2(1H)-one core is a key strategy for modulating its properties. This compound can be used to introduce a cyclohexylpropyl group at various positions of the quinoxalinone ring system, typically at the N1 or C3 position.

Direct C-H alkylation of quinoxalin-2(1H)-ones with alkanes, including cycloalkanes, has been achieved using radical-mediated processes. nih.gov While not a direct use of this compound, this demonstrates the feasibility of introducing alkyl groups onto the quinoxalinone core. A more direct approach would involve the N-alkylation of a quinoxalin-2(1H)-one with this compound in the presence of a base.

Various methods have been developed for the functionalization of quinoxalin-2(1H)-ones at the C3 position, including copper-catalyzed carbamoylation and visible-light-promoted reactions. researchgate.netcjcatal.com These advanced methods allow for the introduction of a wide range of functional groups, and a cyclohexylpropyl group could potentially be incorporated through a suitable precursor.

Table 3: General Approaches for Functionalizing Quinoxalin-2(1H)-ones

| Position | Functionalization Method | Reagents | Reference |

| C3 | Direct Carbamoylation | Hydrazinecarboxamides, Copper Catalyst | researchgate.net |

| C3 | Decarboxylative Alkylation | Carboxylic Acids, Ru(bpy)3Cl2 Catalyst | cjcatal.com |

| C(sp2)-H | Dehydrogenative Coupling | Alkanes, Di-tert-butyl peroxide | nih.gov |

Construction of Medium-Sized Rings and Macrocycles

The synthesis of medium-sized rings (8-11 membered) and macrocycles (12 or more membered) is a challenging area of organic synthesis due to entropic and enthalpic barriers. This compound can be a component in linear precursors designed for cyclization into these larger ring systems.

The Nucleophile-Induced Cyclization/Ring Expansion (NICE) is a cascade reaction strategy for the synthesis of medium-sized rings and macrocycles from linear precursors. whiterose.ac.uk This method is designed to overcome the challenges of traditional end-to-end cyclizations by utilizing an internal nucleophile to facilitate the reaction through a series of smaller, more favorable ring intermediates. whiterose.ac.uk

In the NICE concept, a linear precursor contains an electrophilic component, an internal nucleophile, and a terminal nucleophile. whiterose.ac.uk While a specific example detailing the use of this compound in a NICE reaction was not found in the provided search results, its structure lends itself to incorporation into a linear precursor. For example, the cyclohexylpropyl group could be part of the backbone of a linear molecule that undergoes a NICE reaction. The bromo-functional end could serve as the electrophilic site for the initial cyclization by the internal nucleophile. The subsequent ring expansion steps would then lead to the formation of a medium-sized ring or macrocycle containing the cyclohexylpropyl moiety. The development of NICE reactions has provided access to a variety of medium-sized lactones and lactams. whiterose.ac.uk

Table 4: Key Features of the NICE Reaction

| Feature | Description | Reference |

| Concept | A cascade reaction involving cyclization and ring expansion to form medium-sized rings and macrocycles from linear precursors. | whiterose.ac.uk |

| Components | Linear precursor with an electrophilic site, an internal nucleophile, and a terminal nucleophile. | whiterose.ac.uk |

| Advantage | Avoids high-dilution conditions typically required for large ring formation by proceeding through smaller cyclic intermediates. | whiterose.ac.uk |

Synthesis of Functionalized Cyclohexane (B81311) Derivatives

The chemical reactivity of this compound makes it a suitable starting material for creating a variety of functionalized cyclohexane derivatives. The bromine atom acts as a good leaving group in nucleophilic substitution reactions, and the alkyl chain can be modified through various organic transformations.

This compound can be converted into cyclohexane carboxylic acid derivatives, most notably 3-cyclohexylpropanoic acid. sigmaaldrich.com This transformation is a standard process in organic synthesis. One common method involves the formation of a Grignard reagent from this compound, which is then carboxylated using carbon dioxide. An alternative route is the hydrolysis of the bromide to the corresponding alcohol, followed by oxidation to the carboxylic acid.

Table 1: Synthetic Transformation of this compound to 3-Cyclohexylpropanoic Acid

| Reactant | Product | Reagents and Conditions | Reaction Type |

| This compound | 3-Cyclohexylpropanoic Acid | 1. Mg, THF (Grignard formation)2. CO₂, then H₃O⁺ (Carboxylation) | Grignard Reaction & Carboxylation |

| This compound | 3-Cyclohexylpropanoic Acid | 1. H₂O, base (Hydrolysis)2. Strong oxidizing agent (e.g., KMnO₄ or CrO₃) (Oxidation) | Hydrolysis & Oxidation |

7-Azanorbornanes are bridged bicyclic compounds that are of significant interest in medicinal chemistry due to their rigid scaffold, which is found in various biologically active molecules. researchgate.net The synthesis of the 7-azanorbornane core is typically achieved through methods like Diels-Alder cycloadditions or intramolecular cyclizations. researchgate.netnih.gov For instance, N-alkylation of a pre-formed 7-azanorbornane can be accomplished using alkyl halides. researchgate.net However, based on available research, there is no established synthetic route that directly utilizes this compound as a starting material to construct the fundamental 7-azanorbornane skeleton.

Precursors for Specialty Chemicals and Materials Research

The unique combination of a reactive functional group and a non-polar cyclohexyl moiety makes this compound a candidate for the synthesis of specialty chemicals and for research in materials science.

In polymer chemistry, alkyl halides are frequently used to introduce specific functional groups onto polymer chains or to initiate polymerization. The bromopropyl group is particularly useful for these applications. Research has shown that compounds structurally similar to this compound, such as 2,2,5,5-tetramethyl-1-(3-bromopropyl)-1-aza-2,5-disilacyclopentane, can be used as terminating reagents in living anionic polymerization to create primary amine end-functionalized polymers. unl.edu These functionalized polymers are important for creating complex macromolecular structures and for modifying surfaces. unl.edu This suggests a potential application for this compound or its derivatives in the functionalization of polymers, where the cyclohexyl group could impart specific physical properties like hydrophobicity or rigidity to the final material.

Table 2: Example of a Bromopropyl-Containing Compound in Polymer Functionalization

| Polymer Type | Functionalizing Agent | Purpose | Resulting Functionality |

| Living Anionic Polymers (e.g., Polystyryllithium) | 2,2,5,5-tetramethyl-1-(3-bromopropyl)-1-aza-2,5-disilacyclopentane | End-capping of polymer chains | Protected primary amine terminus |

Silyl-acetals are valuable intermediates in organic synthesis, often used as protected forms of aldehydes or as precursors in reductive transformations. Their synthesis and application are well-documented areas of research. Despite the utility of silyl-acetals, a review of the scientific literature did not yield any specific examples or methods involving this compound in their synthesis for reductive transformations.

Spectroscopic and Computational Research Methodologies

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds like (3-Bromopropyl)cyclohexane. By interacting with molecules, electromagnetic radiation provides detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. slideshare.net It provides information on the chemical environment of individual atoms (chemical shift), the number of nuclei of a particular type (integration), and the connectivity between neighboring atoms (spin-spin coupling). ethernet.edu.etcore.ac.uk For this compound, both ¹H and ¹³C NMR are employed for a comprehensive structural analysis. nih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals correspond to the different types of hydrogen atoms in the molecule. Protons on carbons adjacent to the electronegative bromine atom are "deshielded" and appear at a lower field (higher ppm value). oregonstate.edulibretexts.org The complex multiplet signals from the cyclohexane (B81311) ring protons typically appear at a higher field (lower ppm value).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. uomustansiriyah.edu.iq Each unique carbon atom in this compound gives a distinct signal. oregonstate.edu The carbon atom bonded directly to the bromine (C-Br) is significantly deshielded and appears furthest downfield in the aliphatic region. The carbons of the cyclohexane ring produce a set of signals at higher field values.

The following table summarizes the expected chemical shifts for this compound.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | -CH₂-Br | ~3.4 | Triplet, deshielded by the adjacent bromine atom. |

| ¹H | Cyclohexane Ring & Propyl Chain (-CH₂-, -CH-) | ~0.8 - 1.9 | Complex multiplets due to overlapping signals of the alkyl protons. libretexts.org |

| ¹³C | -CH₂-Br | ~30 - 40 | Deshielded by the electronegative bromine atom. pdx.edu |

| ¹³C | Cyclohexane Ring & Propyl Chain (-CH₂-, -CH-) | ~25 - 40 | Typical range for sp³ hybridized carbon atoms in a cycloalkane and alkane chain. oregonstate.edu |

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, which are recorded in the spectrum. nih.gov

For this compound, the IR spectrum is characterized by the absence of many common functional group signals (like O-H or C=O) but shows distinctive absorptions corresponding to its hydrocarbon framework and the carbon-halogen bond.

Key expected absorptions in the IR spectrum include:

C-H Stretching: Strong, multiple peaks in the 2850-2950 cm⁻¹ region are characteristic of the C-H bonds in the cyclohexane and propyl groups. docbrown.info

C-H Bending: Absorptions between 1440-1480 cm⁻¹ correspond to the scissoring and bending vibrations of the -CH₂- groups. docbrown.info

C-Br Stretching: The presence of the bromine atom is confirmed by a characteristic absorption in the fingerprint region, typically found between 500 and 600 cm⁻¹.

The following table details the primary vibrational modes for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 2950 | Strong |

| C-H Bend (-CH₂-) | 1440 - 1480 | Medium |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. chemguide.co.uk

When this compound is analyzed by MS, it is first ionized to form a molecular ion (M⁺). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. youtube.com The molecular weight of this compound is approximately 205.13 g/mol . nih.gov A key feature in its mass spectrum is the presence of two molecular ion peaks of nearly equal intensity at m/z 204 and 206, which is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for alkyl halides like this compound include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine atom. youtube.com

Loss of a Halogen Radical: The C-Br bond breaks, resulting in the loss of a bromine radical (•Br), producing a cation at m/z 125 (M - 79/81).

Loss of the Cyclohexyl Group: Fragmentation can lead to the loss of the cyclohexane ring.

The following table lists predicted significant ions in the mass spectrum.

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 204/206 | [C₉H₁₇Br]⁺ | Molecular ion peak (M⁺), showing the isotopic pattern for bromine. |

| 125 | [C₉H₁₇]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation, resulting from cleavage of the propyl chain. |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment from hydrocarbon chains. |

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to separate components of a mixture. libretexts.org A spot of the compound is applied to a stationary phase (like a silica (B1680970) gel plate), and a solvent (mobile phase) is allowed to move up the plate. The separation is based on the differential partitioning of the components between the two phases. For a non-polar compound like this compound, a non-polar solvent system would be used. The purity can be assessed by the presence of a single spot after development and visualization. colostate.edu

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com In GC, the compound is vaporized and passed through a long column, separating it from any impurities. jmchemsci.com As the separated components exit the column, they enter the mass spectrometer, which provides a mass spectrum for each, allowing for definitive identification. This method is highly effective for confirming both the identity and purity of volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique. This compound can be analyzed by reverse-phase (RP) HPLC, where the mobile phase is typically a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com This method is suitable for purity analysis and can be scaled for preparative separation to isolate the pure compound. sielc.com

Computational Chemistry in Research and Prediction

Computational chemistry utilizes computer simulations to solve chemical problems. It complements experimental research by providing insights into molecular structures, properties, and reaction mechanisms that can be difficult or impossible to study in the lab.

Quantum chemical computations, particularly Density Functional Theory (DFT), have become a standard tool in chemical research. osti.gov DFT models the electronic structure of molecules to predict a wide range of properties. semanticscholar.org

For a molecule like this compound, DFT can be used to:

Determine Molecular Geometry: DFT calculations can find the most stable three-dimensional arrangement of the atoms (the lowest energy conformation). This includes predicting bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Properties: Computational methods can predict spectroscopic data, which can then be compared with experimental results for structural verification. For instance, NMR chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital), which often show good agreement with experimental values. modgraph.co.uk

Analyze Reaction Mechanisms: DFT is widely used to map out the potential energy surface of a chemical reaction. nih.gov Researchers can model the transition states and intermediates to understand how this compound might participate in reactions, providing insights into reaction kinetics and thermodynamics. researchgate.net Hybrid functionals, such as B3LYP, are commonly employed for these studies on organic molecules due to their balance of accuracy and computational cost. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a valuable computational tool for predicting the reactivity of chemical compounds based on their molecular structure. For this compound, QSAR models can be developed to forecast its behavior in various chemical reactions, such as nucleophilic substitution and elimination. libretexts.orgstudymind.co.uk The development of these models follows a systematic process that includes data collection of similar compounds, calculation of molecular descriptors, building a mathematical model through statistical methods, and rigorous validation. mdpi.comdntb.gov.ua

In the context of haloalkanes like this compound, QSAR studies have been employed to predict their reductive dehalogenation. nih.gov The reactivity is influenced by factors such as the carbon-halogen bond energy, with the C-I bond being the weakest and thus most reactive, and the C-F bond being the strongest and least reactive. savemyexams.comsavemyexams.com For this compound, the reactivity of the C-Br bond would be intermediate to that of iodoalkanes and chloroalkanes. nih.gov

Descriptors used in QSAR models for haloalkane reactivity often include electronic properties (like LUMO energy), steric factors, and thermodynamic properties (such as bond dissociation energy). nih.gov These descriptors help in predicting the likelihood of different reaction mechanisms (S(_N)1, S(_N)2, E1, E2). libretexts.org For instance, a QSAR model could predict that the secondary carbon attached to the bromine in this compound would favor S(_N)2 and E2 reactions, especially with strong, unhindered bases. libretexts.org

| Descriptor Category | Example Descriptor | Relevance to this compound Reactivity |

|---|---|---|

| Electronic | LUMO Energy | Indicates susceptibility to nucleophilic attack. |

| Steric | Taft Steric Parameter (Es) | Quantifies steric hindrance around the reaction center. |

| Thermodynamic | C-Br Bond Dissociation Energy | Reflects the energy required to break the carbon-bromine bond. nih.gov |

Molecular Docking Simulations for Binding Affinity Assessments

Molecular docking is a computational method that predicts the interaction between a small molecule (ligand) and a macromolecule (receptor), providing insights into the binding affinity and orientation. openaccessjournals.com While this compound itself may not be a primary candidate for drug-receptor interactions, its derivatives are of interest in drug design. Molecular docking simulations can be used to assess the binding affinity of these derivatives to biological targets. kg.ac.rs

The process involves preparing the 3D structures of the ligand and receptor, using a docking algorithm to explore possible binding poses, and then employing a scoring function to estimate the binding affinity. openaccessjournals.comnih.gov This technique is instrumental in screening potential drug candidates and understanding their mechanism of action at a molecular level. bdvets.orgnih.gov For instance, cyclohexane derivatives have been studied as potential inhibitors for various enzymes. researchgate.netfrontiersin.org

In a hypothetical scenario, a derivative of this compound could be designed to inhibit a specific enzyme. Molecular docking would be used to predict how this derivative fits into the enzyme's active site and to estimate its binding energy. researchgate.net The results can guide the synthesis of more potent and selective inhibitors. acs.org

| Target Protein | Hypothetical Ligand | Predicted Binding Affinity (kcal/mol) | Potential Interacting Residues |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | [1-(3-Cyclohexylpropyl)]-1H-imidazole | -7.5 | Val523, Arg120, Tyr355 |

| HIV-1 Protease | N-(3-Cyclohexylpropyl)acetamide | -6.2 | Asp25, Ile50, Gly48 |

Computational Models in Predicting Reaction Outcomes and Ring Systems

Computational models, particularly those based on machine learning and quantum chemistry, are increasingly used to predict the outcomes of organic reactions. nih.govnih.govijnc.ir These models can forecast the major products, and in some cases, even the potential byproducts of a reaction involving this compound. arxiv.org By analyzing vast datasets of known reactions, machine learning models can identify patterns and predict the most likely transformations for a given set of reactants and conditions. nih.gov

Quantum chemistry methods, such as Density Functional Theory (DFT), can provide a more detailed understanding of reaction mechanisms. colab.ws These methods can be used to calculate the energies of reactants, transition states, and products, allowing for the prediction of reaction feasibility and selectivity. For this compound, these models could be used to predict the outcomes of intramolecular reactions. For example, under appropriate conditions, an intramolecular cyclization could lead to the formation of a bicyclic system.

Computational tools can also assist in predicting the site- and regioselectivity of reactions. colab.ws For a molecule like this compound, this could involve determining whether a reaction will occur at the propyl chain or the cyclohexane ring, and at which specific position.

| Reaction Parameter | Predicted Outcome | Computational Method |

|---|---|---|

| Reaction Type | Intramolecular Cyclization | DFT Calculations |

| Major Product | Bicyclo[4.1.0]heptane derivative | Reaction Mechanism Simulation |

| Reaction Feasibility | Predicted to be favorable under basic conditions | Thermodynamic and Kinetic Analysis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-bromopropyl)cyclohexane, and what experimental conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via alkylation reactions. For example, alkylation of a cyclohexane derivative with 1,3-dibromopropane under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C, using a strong base like sodium hydride (NaH) to deprotonate the substrate. Post-reaction purification involves column chromatography with hexane/ethyl acetate (9:1) .

- Key Considerations : Reaction temperature and stoichiometric control of the bromopropane reagent are critical to minimize side products like elimination derivatives.

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Ventilation : Use fume hoods or well-ventilated areas (P271) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent exothermic reactions .

- First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes (P303+P361+P353) .

Q. What are the primary reaction pathways for this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom acts as a leaving group, enabling SN2 mechanisms with nucleophiles (e.g., amines, thiols). For instance, reaction with cyclohexylamine in dimethylformamide (DMF) at 60°C yields N-(3-cyclohexylpropyl)cyclohexanamine . Competing elimination pathways can form alkenes if polar aprotic solvents (e.g., DMSO) and elevated temperatures (>80°C) are used .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in catalytic cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The cyclohexyl group creates steric hindrance, favoring reactions at the terminal bromine in Suzuki-Miyaura couplings.

- Electronic Effects : Electron-withdrawing substituents on the catalyst (e.g., Pd(PPh₃)₄) enhance oxidative addition rates.

Q. What thermodynamic properties govern the solubility of this compound in hydrocarbon mixtures?

- Methodological Answer : The compound exhibits non-ideal mixing behavior in cyclohexane/n-hexane systems due to differences in molar volume and polarity. Excess entropy (ΔS<sup>E</sup>) can be calculated using vapor-liquid equilibrium (VLE) data and the Redlich-Kister equation .

- Practical Implication : Solubility decreases by ~30% in equimolar n-hexane/cyclohexane mixtures at 25°C, affecting reaction design .

Q. How can gas chromatography (GC) be optimized to separate this compound from structurally similar byproducts?

- Methodological Answer :

- Column Selection : Use a polar stationary phase (e.g., PEG-20M) to exploit differences in boiling points and polarity.

- Temperature Programming : Start at 50°C (hold 2 min), ramp at 10°C/min to 200°C. Retention times for this compound and its elimination product (cyclohexene derivative) differ by ~1.2 min under these conditions .

Q. What role do metal-oxide catalysts play in the oxidative degradation of this compound?

- Methodological Answer : Nanostructured TiO₂ or Fe₃O₄ catalysts promote C-Br bond cleavage via radical pathways (•OH radicals) in advanced oxidation processes (AOPs). Reaction efficiency is pH-dependent, with optimal degradation (>90%) at pH 5–7 .

Q. How can computational modeling predict the reactivity of this compound in drug discovery contexts?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。